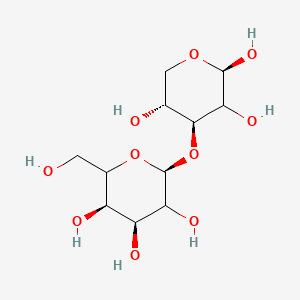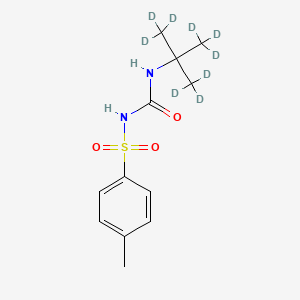
Tolbutamid-d9
Übersicht
Beschreibung
Tolbutamide-d9 is intended for use as an internal standard for the quantification of tolbutamide by GC- or LC-MS . It is an inhibitor of sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channel Kir6.2 .
Synthesis Analysis
The synthesis of Tolbutamide involves several steps, including the formation of p-toluenesulphonyl chloride from toluene, the synthesis of p-toluenesulphonamide, the synthesis of ethyl p-toluenesulphonyl carbamate, and finally the synthesis of tolbutamide . The drug’s potency may be increased by modifying it through molecular modification .Molecular Structure Analysis
The molecular structure of Tolbutamide-d9 is similar to that of Tolbutamide, with the difference being the presence of deuterium atoms . More detailed structural analysis can be found in various studies .Chemical Reactions Analysis
Tolbutamide is an N-sulfonylurea that consists of 1-butylurea having a tosyl group attached at the 3-position . It has a role as a hypoglycemic agent, a potassium channel blocker, a human metabolite, and an insulin secretagogue . Various studies have explored the chemical reactions and modifications of Tolbutamide .Physical And Chemical Properties Analysis
Tolbutamide-d9 has a molecular weight of 279.41 g/mol . Its molecular formula is C12H18N2O3S . Other properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, and Isotope Atom Count can be found in the PubChem database .Wissenschaftliche Forschungsanwendungen
Wirt-Gast-Chemie
Tolbutamid wurde im Bereich der Wirt-Gast-Chemie untersucht . Die Merkmale der molekularen Erkennung von Tolbutamid mit vier synthetischen Wirten wurden mittels NMR-Titrationen, NOESY-Experimenten und konformer Monte-Carlo-(MC)-Suche untersucht . Diese Forschung liefert neue Erkenntnisse über die Erkennungsphänomene dieses Harnstoffderivats im Vergleich zu eng verwandten Verbindungen .
Arzneimittel-Abgabesysteme
Tolbutamid wurde in der Formulierung von Liposomen für ein System zur verlängerten Medikamentenabgabe verwendet . Tolbutamid wurde als liposomales Medikamentenabgabesystem mit zwei verschiedenen Techniken hergestellt: dem physikalischen Dispersionsverfahren und dem Etherinjektionsverfahren . Die in-vitro-Freisetzung zeigte, dass mit zunehmender Konzentration von Sojalecithin die Freisetzungsrate des Arzneimittels verzögert wurde .
Diabetesbehandlung
Tolbutamid ist ein Antidiabetikum, das Diabetes mellitus behandelt, indem es den Glukosespiegel im Blut senkt . Es wurde seit vielen Jahren zur Behandlung von Diabetes eingesetzt und ist nach wie vor Gegenstand von Forschungsarbeiten, um seine Wirkungsweise im biologischen System zu verstehen .
Molekulare Erkennung
Die Merkmale der molekularen Erkennung von Tolbutamid wurden eingehend untersucht . Diese Forschung liefert neue Erkenntnisse über die Erkennungsphänomene dieses Harnstoffderivats
Wirkmechanismus
Target of Action
Tolbutamide-d9, a deuterium-labeled variant of Tolbutamide, primarily targets the sulfonylurea receptor 1 (SUR1) . This receptor is linked to the ATP-sensitive potassium channel Kir6.2 . The SUR1/Kir6.2 complex plays a crucial role in insulin secretion from the pancreatic β cells .
Mode of Action
Tolbutamide-d9, like its non-deuterated counterpart, acts as an insulin secretagogue . It stimulates the β cells of the pancreas to release insulin . This action is achieved by inhibiting the SUR1/Kir6.2 complex, leading to the closure of the ATP-sensitive potassium channels . The resulting depolarization of the cell membrane opens voltage-gated calcium channels, causing an influx of calcium ions . This influx triggers the exocytosis of insulin granules, leading to increased insulin secretion .
Biochemical Pathways
The primary biochemical pathway affected by Tolbutamide-d9 is the insulin signaling pathway . By stimulating insulin secretion, Tolbutamide-d9 enhances the body’s ability to regulate blood glucose levels . Insulin promotes the uptake and utilization of glucose in peripheral tissues and inhibits hepatic gluconeogenesis . Therefore, the action of Tolbutamide-d9 leads to a decrease in blood glucose levels .
Pharmacokinetics
Tolbutamide-d9 shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Tolbutamide . It is rapidly absorbed after oral administration . Tolbutamide is metabolized in the liver, primarily via the CYP2C9 enzyme, to produce mildly active hydroxymethyltolbutamide and inactive carboxytolbutamide . Approximately 75-85% of Tolbutamide and its metabolites are excreted in the urine, with the remainder excreted in the feces .
Result of Action
The molecular and cellular effects of Tolbutamide-d9 action primarily involve the enhancement of insulin secretion and the subsequent decrease in blood glucose levels . By stimulating the release of insulin from pancreatic β cells, Tolbutamide-d9 promotes glucose uptake in peripheral tissues, thereby lowering blood glucose levels .
Action Environment
The action, efficacy, and stability of Tolbutamide-d9 can be influenced by various environmental factors. For instance, the risk of hypoglycemia, a potential side effect of Tolbutamide, is increased in elderly, debilitated, and malnourished individuals . Furthermore, the metabolism of Tolbutamide can be affected by factors such as liver function and the presence of other drugs that interact with the CYP2C9 enzyme .
Safety and Hazards
Zukünftige Richtungen
Future work is warranted to study the general nature of primary alcohol metabolism using humanised-liver mice . Additionally, the DrugBank Online suggests that Tolbutamide is not recommended treatment options for type 2 diabetes; later-generation sulfonylureas with lower hypoglycemic risks are preferred .
Relevant papers have been analyzed to provide this information .
Eigenschaften
IUPAC Name |
1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-5-7-10(8-6-9)18(16,17)14-11(15)13-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15)/i2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDPVKYFROQKNE-WVZRYRIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858487 | |
| Record name | 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219794-57-6 | |
| Record name | 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



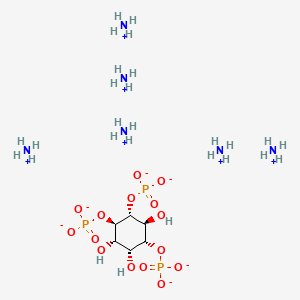
![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)
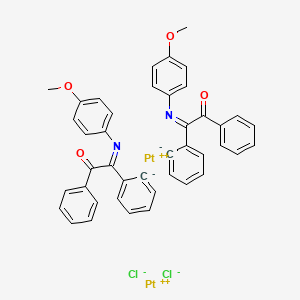

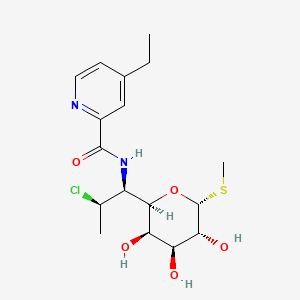
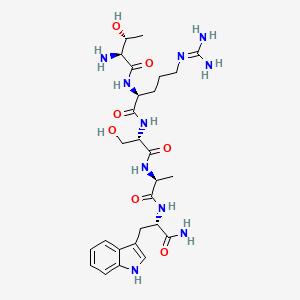

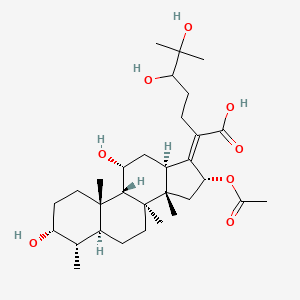
![6'-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid ethyl ester](/img/structure/B589521.png)
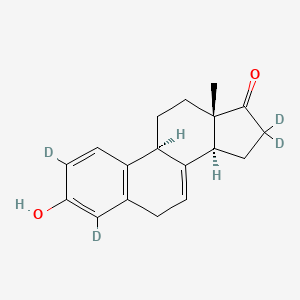
![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)
